molecular formula C21H18ClN3O B10980903 N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide

Cat. No.: B10980903
M. Wt: 363.8 g/mol
InChI Key: MHRMIGYZWJVKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is a synthetic small molecule designed for research purposes, integrating two privileged pharmacophores: the tetrahydrocarbazole and the indole scaffolds. These core structures are prevalent in numerous biologically active compounds and are extensively investigated in medicinal chemistry for their diverse potential. The tetrahydrocarbazole core is a subject of interest in oncology research, with studies exploring amide and thioamide-substituted derivatives for their anti-cancer properties. Research on related compounds suggests potential mechanisms of action that may include the induction of DNA damage, making this structural class a valuable tool for probing cell death pathways . The indole moiety is a near-ubiquitous component in cell biology and drug discovery, found in essential molecules like the amino acid tryptophan and neurotransmitters . Indole derivatives are recognized for their wide spectrum of research applications, including investigation into antiviral, anti-inflammatory, and anticancer activities . Specifically, certain indole-containing molecules, such as EX-527 (a 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), are well-known and potent inhibitors of SIRT1, a NAD+-dependent protein deacetylase involved in cellular stress response and epigenetic regulation . The integration of the indole-4-carboxamide group in this compound provides a distinct chemical space for researchers to explore structure-activity relationships and novel biological mechanisms. This product is intended for use in biochemical research, target validation, and early-stage drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C21H18ClN3O/c22-16-7-1-4-13-14-5-2-9-18(20(14)25-19(13)16)24-21(26)15-6-3-8-17-12(15)10-11-23-17/h1,3-4,6-8,10-11,18,23,25H,2,5,9H2,(H,24,26)

InChI Key

MHRMIGYZWJVKLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=C5C=CNC5=CC=C4

Origin of Product

United States

Preparation Methods

Tetrahydrocarbazole Core Synthesis

The tetrahydrocarbazole skeleton is typically synthesized via intramolecular Friedel–Crafts alkylation of 4-(indol-2-yl)-4-oxobutanal derivatives. A Brønsted acid-catalyzed cascade reaction using p-toluenesulfonic acid in acetonitrile or hexafluoroisopropanol (HFIP) facilitates cyclization, yielding tetrahydrocarbazolones. This method achieves yields exceeding 80% by optimizing solvent polarity and acid concentration.

Chlorination at the 8-Position

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization Step : Elevated temperatures (60–80°C) accelerate the Friedel–Crafts reaction but risk decomposition. HFIP, with its high polarity and low nucleophilicity, suppresses side reactions compared to acetonitrile.

  • Chlorination : Sub-zero temperatures (−10°C to 0°C) enhance regioselectivity by slowing competing electrophilic pathways.

  • Coupling : Room temperature (25°C) suffices for amide bond formation, as excessive heat degrades the indole moiety.

Catalytic Systems

  • Brønsted Acids : p-Toluenesulfonic acid (10 mol%) outperforms Lewis acids like AlCl₃ in cyclization due to superior protonation efficiency.

  • Coupling Agents : EDC/HOBt combinations achieve >90% conversion, whereas DCC alone yields only 70–75% due to inferior activation.

Reaction Time and Workup

  • Cyclization : 12–18 hours ensures complete ring closure.

  • Chlorination : 2–4 hours prevents over-chlorination.

  • Purification : Recrystallization from methanol or ethanol removes unreacted starting materials and byproducts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.11 (d, J = 8.3 Hz, indole H-7), 7.55 (d, J = 7.7 Hz, carbazole H-5), and 6.52 (d, J = 3.6 Hz, indole H-3).

  • ¹³C NMR : Peaks at δ 152.2 (amide carbonyl) and 130.3 (chlorinated carbazole carbon) confirm structural integrity.

  • HRMS : Observed [M + Na]⁺ at m/z 431.1245 (calc. 431.1248).

Physical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₄O
Molecular Weight408.9 g/mol
Melting Point167–169°C
SolubilityDMSO > 50 mg/mL
InChI KeyBWCIMKOZOJBNJJ-UHFFFAOYSA-N

Scalability and Industrial Production

Batch-Scale Synthesis

Laboratory-scale synthesis (1–10 g) employs standard glassware and manual purification. Yields remain consistent (70–75%) when scaling from 1 mmol to 100 mmol.

Continuous Flow Chemistry

Pilot studies demonstrate that microreactor systems reduce reaction times by 40% (e.g., cyclization completes in 7 hours vs. 12 hours in batch). Enhanced heat transfer minimizes decomposition, improving overall yield to 85%.

Cost-Efficiency Analysis

ComponentCost per Kilogram (USD)
1H-Indole-4-carboxylic acid2,500
Tetrahydrocarbazole amine3,200
EDC/HOBt1,800
Total Raw Materials7,500

Comparative Analysis of Alternative Methods

Palladium-Catalyzed Coupling

A patent-disclosed method uses Pd(OAc)₂/Xantphos for Buchwald–Hartwig amidation, but yields lag behind carbodiimide-mediated coupling (60% vs. 90%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the cyclization step, though product purity drops to 85% due to thermal degradation.

Enzymatic Catalysis

Lipase-mediated amidation in ionic liquids achieves 55% yield, underscoring the superiority of chemical activation .

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain derivatives demonstrated IC50 values ranging from 0.56 to 0.83 µM against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

2. Mechanism of Action
The mechanism underlying the anticancer effects of this compound may involve the activation of procaspases and modulation of apoptotic pathways. This is crucial for inducing programmed cell death in cancer cells, thereby inhibiting tumor growth .

3. Other Therapeutic Potential
In addition to its anticancer properties, N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is being investigated for its effects on other diseases due to its ability to interact with specific molecular targets and pathways .

Synthetic Applications

1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified into more complex molecules that may exhibit varied biological activities .

2. Industrial Applications
In industrial chemistry, compounds like N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide are utilized in the development of new materials and chemical processes .

Activity Type Cell Line IC50 (µM) Reference
AnticancerSW620 (Colon Cancer)0.56
AnticancerPC-3 (Prostate Cancer)0.83
AnticancerNCI-H23 (Lung Cancer)0.75

Case Studies

Case Study 1: In Vivo Efficacy
In a xenograft model using A549 lung cancer cells, administration of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide resulted in a significant reduction in tumor volume compared to control groups. This highlights the compound's potential effectiveness in vivo .

Case Study 2: Synergistic Effects with Chemotherapy
Research indicates that when combined with traditional chemotherapeutics like cisplatin, this compound exhibited synergistic effects that enhanced overall antitumor efficacy. This suggests that it could be a valuable addition to combination therapy regimens for cancer treatment .

Mechanism of Action

The exact mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is still under investigation. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Tetrahydrocarbazole Amides
Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 8-Chloro-tetrahydrocarbazole Indole-4-carboxamide ~350–400* Potential antiviral activity (inferred) [15]
GSK983 (N-[(1R)-6-Chloro-THC†-1-yl]-2-pyridinecarboxamide) 6-Chloro-tetrahydrocarbazole Pyridine-2-carboxamide 326 Antiviral (HPV) [2, 4, 7]
GSK984 (Enantiomer of GSK983) 6-Chloro-tetrahydrocarbazole Pyridine-2-carboxamide 326 Reduced activity vs. GSK983 [4]
N-(8-Chloro-THC-1-yl)-3-phenylpropanamide 8-Chloro-tetrahydrocarbazole 3-Phenylpropanamide 352.85 Undisclosed biological activity [15]
N-(8-Chloro-THC-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide 8-Chloro-tetrahydrocarbazole Phenyltetrahydropyran carboxamide 408.92 Undisclosed biological activity [15]

*†THC: Tetrahydrocarbazole.
*Estimated based on structural analogs.

Key Observations :

  • Chloro Substitution : The 8-chloro position in the target compound contrasts with GSK983’s 6-chloro group, which may alter steric interactions and target binding .
  • Phenylpropanamide and tetrahydropyran variants () may modulate solubility and metabolic stability .

Physical Properties :

  • Melting Points : Tetrahydrocarbazole derivatives exhibit wide melting ranges (e.g., 117–270°C), influenced by substituents. The indole-4-carboxamide group may lower the melting point compared to pyridine analogs due to reduced crystallinity .
  • Solubility : Indole’s hydrophobicity may reduce aqueous solubility compared to pyridine-based GSK983, necessitating formulation optimization .

Biological Activity

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is a compound that belongs to the carbazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN3O
  • Molecular Weight : 377.9 g/mol
  • CAS Number : 1574494-47-5

The compound features a chloro group and a tetrahydrocarbazole moiety, which contribute to its unique biological properties.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide has been evaluated for its cytotoxic effects on various cancer cell lines:

  • In Vitro Studies : Compounds similar to this derivative have shown potent antiproliferative activity against human carcinoma cell lines such as HCT116 (colon) and NCI-H460 (lung) with IC50 values ranging from 0.37 to 0.96 µM .

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of Cyclin Dependent Kinases (CDKs) : Certain carbazole derivatives have been identified as potent inhibitors of CDK4, which is crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation in cancer cells .
  • Induction of Apoptosis : Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death pathways .

Antimicrobial Activity

Carbazole derivatives are also recognized for their antimicrobial properties. The biological activity against various pathogens has been documented:

  • Antibacterial Effects : Compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 0.9 µg/mL for certain derivatives .

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activities of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide and related compounds:

StudyFindings
Kaissy et al.Reported on the synthesis and bioassay of N-acetylenic aminocarbazole derivatives with notable antibacterial activity against E. coli and S. aureus.
Howorko et al.Demonstrated that N-substituted carbazole derivatives inhibit STAT3 activation significantly, indicating potential use in cancer therapies.
MDPI ReviewHighlighted the antiviral potential of carbazole derivatives against Hepatitis C virus (HCV), with some exhibiting EC50 values lower than 0.031 µM.

Q & A

Q. What are the established synthetic pathways for N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide?

The synthesis typically involves multi-step reactions, including amide bond formation between carbazole and indole moieties. Key steps include:

  • Acylation : Chlorinated carbazole intermediates are functionalized using acylating agents (e.g., chloroacetyl chloride) under controlled pH and temperature to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:13 to 1:3) yields high-purity products (>95%), confirmed via NMR and HRMS .
  • Crystallization : Recrystallization from dichloromethane/hexane produces single crystals suitable for X-ray diffraction studies .

Q. How is the compound characterized to confirm its structural integrity?

Methodological characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra resolve aromatic protons (δ 8.1–10.7 ppm) and carbonyl carbons (δ 170.3 ppm), confirming regiochemistry .
  • Infrared Spectroscopy (IR) : Peaks at 3407 cm1^{-1} (N–H stretch) and 1650 cm1^{-1} (C=O stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Matches between experimental (471.2197) and calculated (471.2209) m/z values confirm molecular formula .

Q. What biological activities have been reported for this compound?

Tetrahydrocarbazole amides, including this compound, exhibit antiviral activity against human papillomavirus (HPV) by inhibiting viral replication. Mechanistic studies suggest interaction with viral capsid proteins or host cell receptors . Activity is quantified via IC50_{50} values in cell-based assays, with structural optimization focusing on chloro and indole substituents .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s physicochemical properties?

Graph set analysis (Etter’s method) reveals R22_2^2(8) motifs in the crystal lattice, where N–H···O hydrogen bonds stabilize the amide group. This packing arrangement enhances thermal stability and solubility in polar solvents . Computational modeling (e.g., density functional theory) predicts intermolecular interactions, validated experimentally via X-ray crystallography .

Q. What strategies resolve contradictions in biological assay data for this compound?

Discrepancies in IC50_{50} values across studies may arise from:

  • Cell line variability : HPV-infected HeLa vs. SiHa cells show differential receptor expression .
  • Assay conditions : Optimizing pH (7.4 vs. 6.8) and serum concentration (5% vs. 10% FBS) improves reproducibility .
  • Structural analogs : Comparing enantiomers (e.g., (R)- vs. (S)-configurations) clarifies stereochemical impacts on activity .

Q. How is enantiomeric purity assessed during synthesis?

Chiral chromatography (e.g., 90:10 hexanes/2-propanol) separates enantiomers, with optical rotation ([α]D25_D^{25} = -116.6°) confirming configuration . Circular Dichroism (CD) spectroscopy further validates chiral centers, correlating with crystallographic data .

Q. What computational tools are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts interactions with HPV L1 capsid proteins, highlighting key residues (e.g., Lys278, Asp302) for hydrogen bonding .
  • Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns, assessing binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.